6-Carboxysucrose chemical structure and properties
6-Carboxysucrose chemical structure and properties
An In-depth Technical Guide to 6-Carboxysucrose: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Carboxysucrose, a selectively modified sucrose derivative with significant potential in biomedical and pharmaceutical applications. While direct literature on this specific molecule is emerging, this document synthesizes information from analogous carboxylated polysaccharides and selectively modified sucrose derivatives to present a detailed account of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging bio-based molecules as functional building blocks. We will explore the nuanced chemistry of sucrose modification, contrasting 6-Carboxysucrose with the more commonly known periodate-oxidized sucrose. Furthermore, we will delve into its potential as a biocompatible crosslinker, a ligand for nanoparticle functionalization, and a versatile tool for bioconjugation.
Introduction: The Rationale for Sucrose Modification
Sucrose, a readily available and inexpensive disaccharide, is an attractive renewable resource for the chemical industry.[1] Its polyfunctionality, with eight hydroxyl groups of varying reactivity, presents both a challenge and an opportunity for synthetic chemists.[1] The selective modification of these hydroxyl groups can yield novel molecules with tailored properties for a wide range of applications, from biodegradable polymers to advanced drug delivery systems.
6-Carboxysucrose, derived from the selective oxidation of the primary alcohol at the C-6 position of the glucose moiety to a carboxylic acid, represents a particularly valuable derivative. This transformation introduces a versatile chemical handle for further functionalization while maintaining the core biocompatibility of the sucrose backbone.
It is crucial to distinguish 6-Carboxysucrose from two other related but structurally distinct compounds:
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Oxidized Sucrose (OS): Typically prepared by periodate oxidation, this process cleaves the vicinal diols in both the glucose and fructose rings, resulting in a mixture of tetra-aldehyde structures.[2][3] While a potent crosslinker, its structure and reactivity are fundamentally different from the singular carboxylic acid functionality of 6-Carboxysucrose.
-
Ferric Carboxymaltose: This is a pharmaceutical product used to treat iron deficiency anemia.[4][5] It is a complex of polynuclear iron (III)-hydroxide with carboxymaltose, a derivative of maltodextrin, not sucrose.[4][6]
This guide will focus on the unique chemistry and potential of the precisely defined 6-Carboxysucrose structure.
Chemical Structure and Nomenclature
The structure of 6-Carboxysucrose is defined by the retention of the disaccharide linkage and the conversion of the C-6 primary alcohol of the glucopyranosyl unit into a carboxylic acid.
IUPAC Name: (2R,3R,4S,5S,6R)-2-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol-6-carboxylic acid
Below is a diagram illustrating the chemical structure of 6-Carboxysucrose.
Caption: Chemical structure of 6-Carboxysucrose.
Synthesis and Purification
The synthesis of 6-Carboxysucrose requires the regioselective oxidation of the primary hydroxyl group at the C-6 position of the glucose unit, while leaving the other seven hydroxyl groups, including two other primary hydroxyls (C-1 of fructose and C-6 of fructose), untouched. This presents a significant synthetic challenge.
Proposed Synthesis: TEMPO-Mediated Oxidation
A highly effective method for the selective oxidation of primary alcohols to carboxylic acids in carbohydrates is through the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).[7] This method has been successfully applied to various polysaccharides, including cellulose.[8]
Experimental Protocol: Proposed Synthesis of 6-Carboxysucrose
-
Dissolution: Dissolve sucrose in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Catalyst Addition: Add catalytic amounts of TEMPO and sodium bromide (NaBr) to the solution.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaOCl). The pH of the reaction mixture should be maintained between 9 and 10 by the controlled addition of NaOH solution.
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a small amount of ethanol.
-
Purification: The resulting solution can be purified by ion-exchange chromatography to separate the 6-Carboxysucrose from unreacted sucrose and salts. The product can then be isolated by lyophilization.
The causality behind this experimental design lies in the mechanism of TEMPO-mediated oxidation. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. This species selectively oxidizes the sterically most accessible primary alcohol at the C-6 position of the glucose residue to an aldehyde, which is then further oxidized to a carboxylic acid under the reaction conditions. The other primary hydroxyls at C-1' and C-6' are sterically hindered, making them less reactive.
Caption: Proposed workflow for the synthesis of 6-Carboxysucrose.
Physicochemical Properties and Characterization
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₂₀O₁₂ |
| Molecular Weight | 356.28 g/mol |
| Appearance | White, crystalline solid |
| Solubility | Expected to have high water solubility, likely exceeding that of sucrose. |
| Acidity (pKa) | Expected to be a weak acid, with a pKa similar to other sugar acids (approx. 3-4). |
| Hygroscopicity | Likely to be hygroscopic. |
| Thermal Stability | Expected to be less stable than sucrose upon heating, particularly at low pH. |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 6-Carboxysucrose is expected to show characteristic bands of both a polyol and a carboxylic acid.
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O-H Stretch (Alcohol): A broad band around 3600-3200 cm⁻¹.
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O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹, overlapping with the alcohol O-H stretch.[9][10]
-
C-H Stretch: Bands in the region of 3000-2850 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1730-1700 cm⁻¹.[11] This is a key diagnostic peak distinguishing it from sucrose.
-
C-O Stretch: Multiple strong bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the various C-O bonds in the sugar rings and the carboxylic acid.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of 6-Carboxysucrose.[13][14][15]
-
¹H NMR: The spectrum would be complex due to the many overlapping sugar protons. Key indicators would be the shift of the protons on C-5 of the glucose unit and the disappearance of the signals corresponding to the C-6 protons.
-
¹³C NMR: This would be more definitive. We would expect to see:
-
The disappearance of the signal for the C-6 carbon of the glucose unit (typically around 62 ppm in sucrose).
-
The appearance of a new signal in the downfield region (170-180 ppm) corresponding to the carboxyl carbon.
-
Shifts in the signals for the adjacent C-4 and C-5 carbons of the glucose unit.
-
Applications in Research and Drug Development
The introduction of a carboxylic acid group onto the sucrose backbone opens up a wide array of applications, particularly in the pharmaceutical and biomedical fields.
Bioconjugation and Drug Delivery
The carboxylic acid functionality of 6-Carboxysucrose can be readily activated to form covalent bonds with amine-containing molecules, such as proteins, peptides, and certain drugs. This is typically achieved using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide linkage.
This capability allows 6-Carboxysucrose to be used as:
-
A biocompatible linker: For attaching drugs to carrier molecules or for creating antibody-drug conjugates.
-
A solubilizing agent: Attaching it to hydrophobic drugs can improve their aqueous solubility.
-
A surface modifier for nanoparticles: Coating nanoparticles with 6-Carboxysucrose can improve their biocompatibility, reduce non-specific protein adsorption, and prolong circulation time in the bloodstream.
Caption: Bioconjugation workflow using 6-Carboxysucrose.
Hydrogel Formation for Tissue Engineering
Drawing parallels from the extensive research on oxidized sucrose, 6-Carboxysucrose can be used to create biocompatible and biodegradable hydrogels.[1][16] These hydrogels can be formed by crosslinking polymer chains that have complementary functional groups (e.g., amines or hydroxyls). For instance, 6-Carboxysucrose could be used to crosslink chitosan, a biocompatible polysaccharide, to form hydrogels for wound healing or as scaffolds for tissue engineering.[2] The resulting hydrogels would be entirely carbohydrate-based, offering excellent biocompatibility.
As a Building Block for Novel Biomaterials
The dual functionality of 6-Carboxysucrose (multiple hydroxyl groups and a single carboxylic acid) makes it an interesting monomer for polymerization reactions. It can be used to synthesize novel polyesters and other polymers with properties derived from the sucrose backbone, such as chirality and hydrophilicity.
Conclusion
6-Carboxysucrose stands as a promising, bio-based chemical building block with significant potential for high-value applications in the pharmaceutical and biomedical fields. While its synthesis requires careful control of regioselectivity, established methods like TEMPO-mediated oxidation offer a viable pathway to its production. The presence of a carboxylic acid handle on a biocompatible sucrose core provides a versatile platform for bioconjugation, nanoparticle functionalization, and the creation of novel biomaterials such as hydrogels. Further research into the detailed characterization and application of 6-Carboxysucrose is warranted to fully unlock its potential as a sustainable and functional chemical entity. This guide serves as a foundational resource for scientists and researchers poised to explore the rich chemistry of this unique sucrose derivative.
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